N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
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Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Activities
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory activities. One study highlighted the synthesis of a novel series of pyrazolopyrimidines that demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, suggesting their potential use as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Activities
Research has also explored the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation, with evaluations of their insecticidal and antibacterial potential. These compounds showed promising results against Pseudococcidae insects and selected microorganisms, indicating their potential as antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Antitumor Evaluations
Another area of research involved the design and synthesis of pyrazolopyrimidines and pyrazoloquinazolines, which were screened for antitumor activity against liver (HepG-2) and breast (MCF-7) cancer cells. Compounds from these series showed dose-dependent cytotoxic activities, highlighting their potential as antitumor agents (El-Naggar et al., 2018).
Synthesis and Antimicrobial Activity
Further studies focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which were evaluated for antimicrobial activity. These compounds were synthesized through various reactions and showed efficacy as antimicrobial agents, suggesting their utility in developing new treatments against microbial infections (Bondock et al., 2008).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-3-6-13(7-11(10)2)22-15-14(8-19-22)17(24)21(9-18-15)20-16(23)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJIBOZEJFVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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